
Cy5.5-Amine chloride hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy5.5-Amine chloride hydrochloride is a near-infrared fluorescent dye widely used in various scientific research fields. It is known for its photostability and high fluorescence efficiency, making it an ideal choice for applications requiring long-term imaging and tracking. The compound has an excitation wavelength of 648 nm and an emission wavelength of 710 nm, which allows for deep tissue imaging with minimal background interference .
准备方法
Synthetic Routes and Reaction Conditions
Cy5.5-Amine chloride hydrochloride can be synthesized through a series of chemical reactions involving the coupling of cyanine dyes with amine groups. The process typically involves the following steps:
Synthesis of Cyanine Dye: The initial step involves the synthesis of the cyanine dye core, which is achieved through the condensation of indole derivatives with quaternary ammonium salts.
Amine Coupling: The cyanine dye is then reacted with an amine group to form the Cy5.5-Amine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
Cy5.5-Amine chloride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: The compound can be coupled with other molecules, such as proteins or nanoparticles, through amide or ester bond formation.
Click Chemistry:
Common Reagents and Conditions
Substitution Reactions: Common reagents include acyl chlorides and acid anhydrides, which react with the amine group to form amides.
Coupling Reactions: Reagents such as DCC and DMAP are used to facilitate the coupling of the amine group with carboxylic acids.
Click Chemistry: Copper(I) catalysts and azide-functionalized molecules are used in click chemistry reactions.
Major Products Formed
Amides: Formed from the reaction of the amine group with acyl chlorides or acid anhydrides.
Conjugates: Formed from the coupling of this compound with proteins, nanoparticles, or other molecules.
科学研究应用
Cy5.5-Amine chloride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent tag for tracking chemical reactions and studying molecular interactions.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.
Medicine: Utilized in diagnostic imaging and therapeutic monitoring, particularly in cancer research for tracking tumor growth and metastasis.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
作用机制
The mechanism of action of Cy5.5-Amine chloride hydrochloride involves its ability to absorb light at a specific wavelength (648 nm) and emit light at a longer wavelength (710 nm). This property is due to the conjugated system of double bonds in the cyanine dye structure, which allows for efficient energy transfer and fluorescence. The compound’s photostability and high quantum yield make it suitable for long-term imaging applications .
相似化合物的比较
Similar Compounds
Cy3: Another cyanine dye with a shorter excitation and emission wavelength, making it less suitable for deep tissue imaging.
Cy5: Similar to Cy5.5 but with slightly different spectral properties, often used in combination with Cy5.5 for multiplex imaging.
Cy7: A cyanine dye with a longer excitation and emission wavelength, used for even deeper tissue imaging
Uniqueness
Cy5.5-Amine chloride hydrochloride stands out due to its optimal balance of excitation and emission wavelengths, providing high-resolution imaging with minimal background interference. Its photostability and high fluorescence efficiency make it a preferred choice for long-term and deep tissue imaging applications .
属性
分子式 |
C46H58Cl2N4O |
|---|---|
分子量 |
753.9 g/mol |
IUPAC 名称 |
6-[6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]hexylazanium;dichloride |
InChI |
InChI=1S/C46H56N4O.2ClH/c1-45(2)40(49(5)38-29-27-34-20-13-15-22-36(34)43(38)45)24-10-8-11-25-41-46(3,4)44-37-23-16-14-21-35(37)28-30-39(44)50(41)33-19-9-12-26-42(51)48-32-18-7-6-17-31-47;;/h8,10-11,13-16,20-25,27-30H,6-7,9,12,17-19,26,31-33,47H2,1-5H3;2*1H |
InChI 键 |
KVJPEAWDFIBHDL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2Z)-2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethenylamino]oxymethyl]phenyl]acetate](/img/structure/B13390204.png)
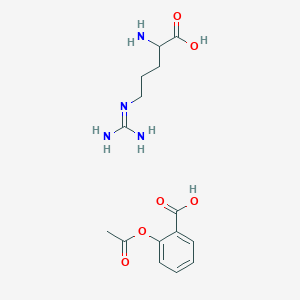
![2-[3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13390210.png)

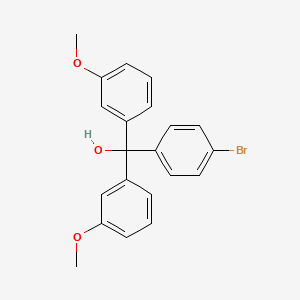
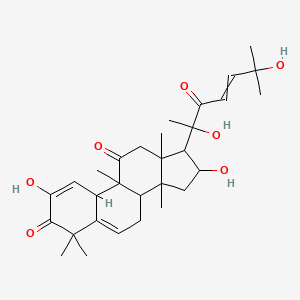
![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)
![Tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13390231.png)
![L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13390236.png)
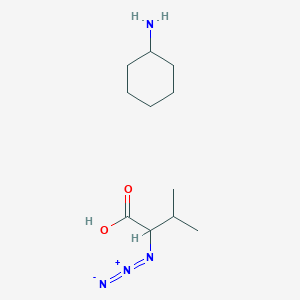


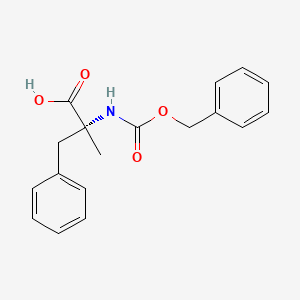
![Poly[(phenyl glycidyl ether)-co-formaldehyde]](/img/structure/B13390282.png)
